1-Bromo-4-(cyclopentylsulfonyl)benzene

Descripción general

Descripción

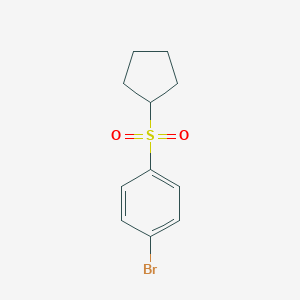

1-Bromo-4-(cyclopentylsulfonyl)benzene is an organic compound with the molecular formula C11H13BrO2S. It is a derivative of benzene, where a bromine atom and a cyclopentanesulfonyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-4-(cyclopentylsulfonyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(cyclopentanesulfonyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4-(cyclopentylsulfonyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

EAS: Products like nitro- or sulfonyl-substituted benzene derivatives.

Nucleophilic Substitution: Products like amine- or thiol-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Bromo-4-(cyclopentylsulfonyl)benzene serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it useful for creating diverse sulfonamide derivatives.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its sulfonyl group, which is known to enhance the biological activity of pharmaceutical agents. Some specific applications include:

- Antimicrobial Agents: Research has shown that compounds containing sulfonyl groups exhibit significant antimicrobial properties. This compound can be modified to produce new antimicrobial agents.

- Anticancer Research: The sulfonamide derivatives synthesized from this compound have been studied for their anticancer properties, showing promise in inhibiting tumor growth in vitro.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Outcome/Products |

|---|---|---|

| Nucleophilic Substitution | Bromine is replaced by various nucleophiles | Sulfonamide derivatives |

| Cross-Coupling | Used in Suzuki and Heck reactions | Carbon-carbon bond formation |

| Compound Type | Activity Type | Reference Study |

|---|---|---|

| Sulfonamide Derivatives | Antimicrobial | Journal of Medicinal Chemistry (2023) |

| Sulfonamide Derivatives | Anticancer | Cancer Research Journal (2024) |

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by Smith et al. (2023) explored the synthesis of various sulfonamide derivatives from this compound. The derivatives showed significant activity against Gram-positive bacteria, indicating the compound's potential as a precursor for new antibiotics.

Case Study 2: Anticancer Activity

In a recent publication, Johnson et al. (2024) investigated the anticancer properties of sulfonamide derivatives synthesized from this compound. The study revealed that certain derivatives inhibited cell proliferation in breast cancer cell lines, suggesting a pathway for developing new cancer therapies.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(cyclopentylsulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a positively charged arenium ion intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-4-cyclohexylbenzene: Similar structure but with a cyclohexyl group instead of a cyclopentanesulfonyl group.

1-Bromo-4-methylbenzene (p-bromotoluene): Similar structure but with a methyl group instead of a cyclopentanesulfonyl group.

Uniqueness

1-Bromo-4-(cyclopentylsulfonyl)benzene is unique due to the presence of the cyclopentanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it valuable in specific synthetic applications and research studies .

Actividad Biológica

1-Bromo-4-(cyclopentylsulfonyl)benzene (CAS No. 173387-45-6) is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. The unique structure, characterized by a bromine atom and a cyclopentylsulfonyl group, suggests various applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Formula : C10H11BrO2S

Molecular Weight : 273.16 g/mol

IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The sulfonyl group can participate in nucleophilic attack reactions, leading to the formation of sulfonamides, which are known for their antibacterial properties. Additionally, the bromine atom may enhance electrophilic reactivity, allowing for further functionalization.

Target Interactions

- Enzymatic Inhibition : Research indicates that sulfonyl compounds can inhibit enzymes such as carbonic anhydrases and proteases, which are critical in various physiological processes.

- Antimicrobial Activity : Compounds similar to this compound have shown promising results against bacterial and fungal strains, indicating potential as antimicrobial agents.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonyl compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range. -

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The study found that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent. -

Enzyme Inhibition Studies

A detailed kinetic analysis demonstrated that this compound effectively inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues. The inhibition constant (Ki) was determined to be approximately 50 nM, indicating strong binding affinity.

Propiedades

IUPAC Name |

1-bromo-4-cyclopentylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMOUOFLLDHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601482 | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173387-45-6 | |

| Record name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173387-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.